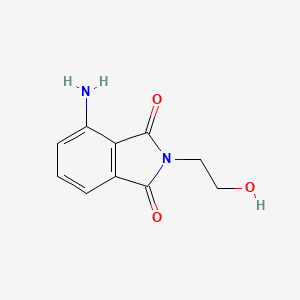

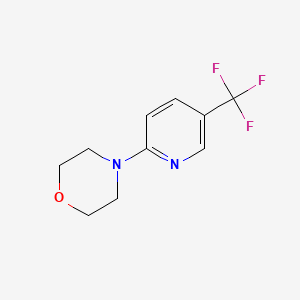

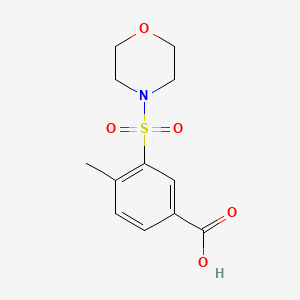

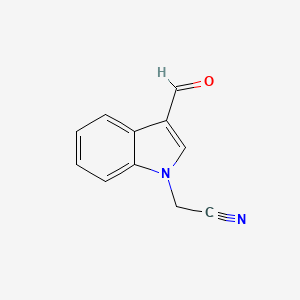

![molecular formula C10H11BrClNO B1298039 N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide CAS No. 91687-65-9](/img/structure/B1298039.png)

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and related compounds has been explored in various studies. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, as detailed in one study . Another research paper describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods provide insights into the general approaches that can be applied to synthesize similar acetamide compounds.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the FTIR and FT-Raman vibrational spectra of N-(4-bromophenyl)-2,2-dichloroacetamide were recorded and analyzed, revealing the complete vibrational fundamental modes of the compound's most stable geometry . Crystallographic studies have also been conducted, as seen in the determination of the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and other substituted phenyl acetamides . These analyses provide a comprehensive understanding of the molecular geometry and electronic structure of these compounds.

Chemical Reactions Analysis

The reactivity and chemical behavior of acetamide derivatives have been evaluated through various computational and experimental methods. The effect of substituents on the reactivity has been assessed by analyzing the kinetic and thermodynamic stability, as well as chemical reactivity descriptors . Additionally, the influence of different solvents on the electronic properties and biological interactions of these compounds has been studied, providing insights into their reactivity in various environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. Theoretical calculations and experimental data have been used to determine these properties, including vibrational frequencies, bond lengths, and angles, as well as thermodynamic stability . The presence of substituents such as bromine, chlorine, or nitro groups can significantly affect the electron density distribution and polarization within the molecule, which in turn influences its physical and chemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Assessment

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide and its derivatives have been synthesized through multi-step reaction sequences, starting from the Leuckart reaction. These compounds, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in this series exhibit activities comparable to standard drugs, particularly those with bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Fungicide Application

The compound N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) has been studied for its microbiocidal activity in coatings. Synthesized from 2-methylbenzenamine, BMPCA demonstrates excellent fungicidal properties, making it a potential candidate for applications in protective coatings (Ren Yu-hong & Oai Joint, 2002).

Comparative Metabolism in Human and Rat Liver Microsomes

In a study on the metabolism of chloroacetamide herbicides, compounds similar to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide were analyzed in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, which are structurally related to N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Related compounds have shown promising antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria or cancer cells .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids .

Result of Action

Related compounds have shown promising results against bacterial species and human breast adenocarcinoma cancer cell line (mcf7) .

Eigenschaften

IUPAC Name |

N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVVMRZOAXDWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347114 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

CAS RN |

91687-65-9 | |

| Record name | N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

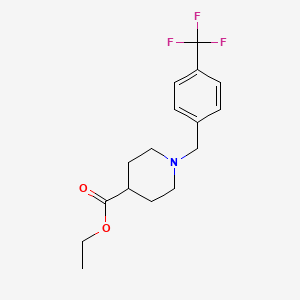

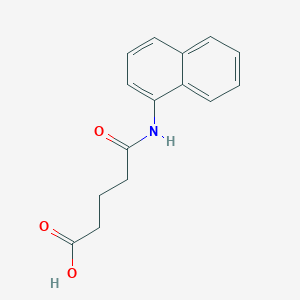

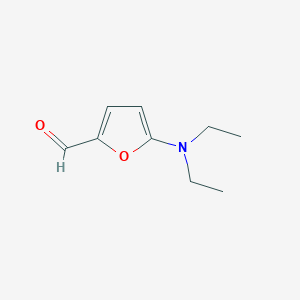

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)